

An In-depth Technical Guide on BAY x 3702 (Repinotan)

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Compound of Interest

Compound Name: Repinotan hydrochloride

Cat. No.: B057086

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Introduction

BAY x 3702, also known as Repinotan, is a potent and selective full agonist of the serotonin 5-HT_{1A} receptor.^{[1][2][3][4]} Developed by Bayer, this aminomethylchroman derivative has been extensively investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke and traumatic brain injury.^{[5][6]} Repinotan readily crosses the blood-brain barrier, allowing for rapid distribution to the central nervous system.^{[2][7]} While it showed promise in preclinical studies, its development for stroke was halted after Phase II/III clinical trials did not demonstrate sufficient efficacy.^{[2][6][8]} However, research into its other potential applications, such as counteracting opioid-induced respiratory depression, has continued.^[2]

Pharmacology and Mechanism of Action

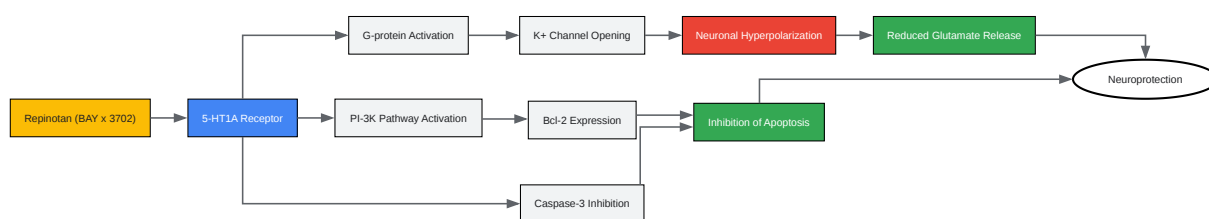
Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the 5-HT_{1A} receptor subtype.^{[1][2][3]} Its neuroprotective effects are believed to be mediated through several interconnected pathways initiated by the activation of this receptor.

The binding of Repinotan to both presynaptic and postsynaptic 5-HT_{1A} receptors leads to the activation of G protein-coupled inwardly rectifying potassium (K⁺) channels.^{[2][8][9]} This results in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.^{[2][8][9]} This reduction in glutamate-induced excitotoxicity is a key aspect of its neuroprotective effect.^[10]

Beyond this primary mechanism, Repinotan has been shown to influence several downstream signaling cascades and cellular processes:

- **Anti-apoptotic Pathways:** Repinotan has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKC α signaling.[8][9][11]
- **Neurotrophic Factor Modulation:** The compound has been shown to increase the release of the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]
- **Dopaminergic System Modulation:** Repinotan increases the activity of dopamine neurons in the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]

The following diagram illustrates the proposed signaling pathway of Repinotan.



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Caption: Proposed signaling pathway of Repinotan (BAY x 3702).

Quantitative Data

Binding Affinities (K_i values)

Repinotan demonstrates high affinity for the 5-HT_{1A} receptor and lower affinity for other receptor types.

Receptor	Tissue Source	Ki (nM)
5-HT1A	Calf Hippocampus	0.19[13]
Rat Cortex	0.25[13]	
Human Cortex	0.25[13]	
Rat Hippocampus	0.59[13]	
5-HT7	-	6[13]
α 1-adrenergic	-	6[13]
α 2-adrenergic	-	7[13]
5-HT1D	-	36[13]
Dopamine D2	-	48[13]
Dopamine D4	-	91[13]
Sigma sites	-	176[13]
5-HT2C	-	310[13]

Efficacy in Animal Models of Stroke and Traumatic Brain Injury

Repinotan has shown significant neuroprotective efficacy in various animal models.

Model	Administration	Dose	Timing of Administration	Effect (Infarct Volume Reduction)
Permanent Middle Cerebral Artery Occlusion	Intravenous Bolus	3 µg/kg	-	73% [14]
	Intravenous Infusion	3 µg/kg/hour	-	65% [14]
	Intravenous Infusion	10 µg/kg/hour	-	65% [14]
	Intravenous Infusion	10 µg/kg/hour	Delayed by 5 hours	43% [14]
Transient Middle Cerebral Artery Occlusion	Intravenous Infusion	10 µg/kg/hour	Immediately after occlusion	97% [14]
	Intravenous Infusion	10 µg/kg/hour	Delayed by 5 hours	81% [14]
Acute Subdural Hematoma	Intravenous Infusion	3 µg/kg/hour	-	65% [14]
	Intravenous Infusion	10 µg/kg/hour	-	65% [14]
	Intravenous Infusion	3 µg/kg/hour	Delayed by 5 hours	54% [14]

Pharmacokinetic Parameters

Parameter	Species	Value
Half-life (t _{1/2})	Rat	0.6 hours [13]
Rhesus Monkey	0.4 hours [13]	
Blood-Brain Barrier	-	Freely crosses [2] [7]

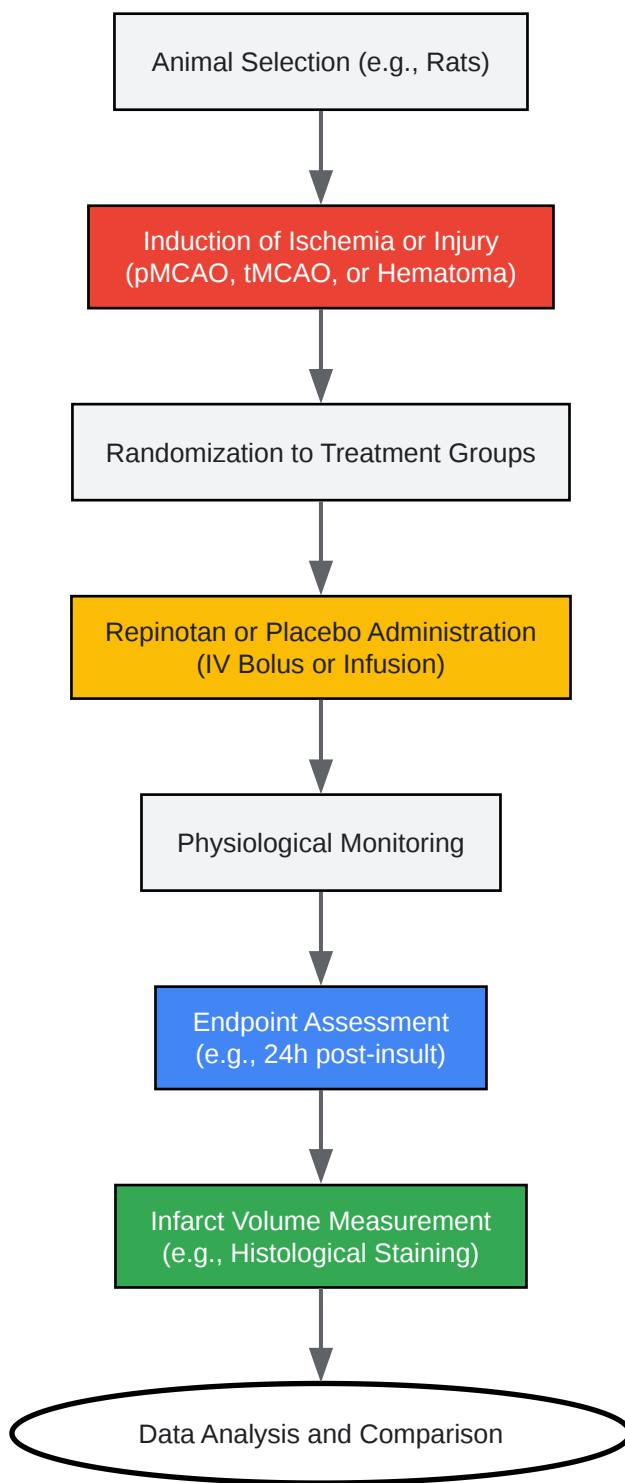
Experimental Protocols

Animal Models of Stroke and Traumatic Brain Injury

The neuroprotective effects of Repinotan were evaluated in established animal models of focal cerebral ischemia and traumatic brain injury.

- **Permanent Middle Cerebral Artery Occlusion (pMCAO):** This model involves the permanent blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection or a continuous intravenous infusion.[\[14\]](#)
- **Transient Middle Cerebral Artery Occlusion (tMCAO):** In this model, the middle cerebral artery is temporarily occluded and then reperfused, mimicking the conditions of some human strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate its therapeutic window.[\[14\]](#)
- **Acute Subdural Hematoma:** This model of traumatic brain injury involves the induction of a hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by the reduction in infarct volume.[\[14\]](#)

The following diagram outlines a general experimental workflow for these animal studies.



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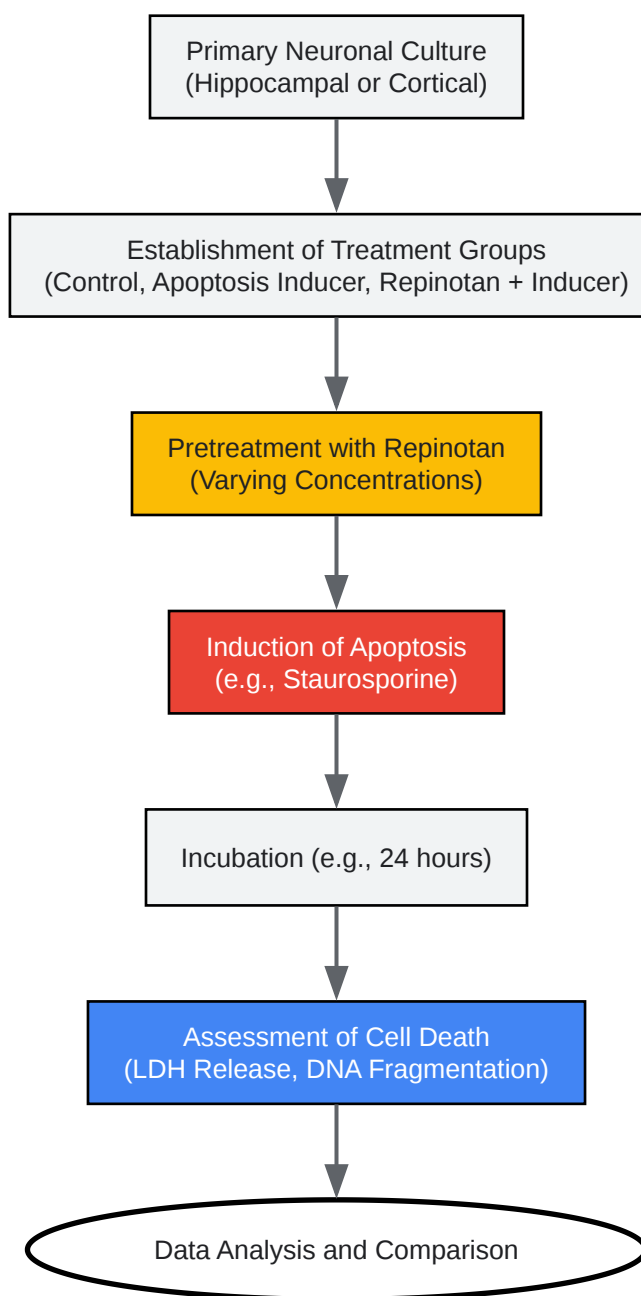
Caption: General experimental workflow for in vivo neuroprotection studies.

In Vitro Apoptosis Assays

The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.

- Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]
- Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (25 nM) or through serum deprivation.[12][15]
- Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM to 1 μ M).[15]
- Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release of lactate dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting DNA fragmentation.[15]
- Antagonist Studies: The specificity of the 5-HT_{1A} receptor-mediated effect was confirmed by co-administration with a selective antagonist, such as WAY-100635.[15]

The workflow for these in vitro experiments is depicted below.



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Caption: Workflow for in vitro apoptosis assays.

Electrophysiological Studies

The effects of Repinotan on neuronal firing were assessed using electrophysiological techniques.

- Preparation: Studies were conducted on anesthetized rats.

- Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.[16]
- Drug Administration: Repinotan was applied via microiontophoresis or administered systemically.[16][17]
- Outcome Measures: The primary outcome was the change in the firing rate of the neurons.
- Antagonist Confirmation: The involvement of the 5-HT_{1A} receptor was confirmed by administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]

Clinical Trials Overview

Repinotan progressed to Phase II and III clinical trials for the treatment of acute ischemic stroke and traumatic brain injury.[6]

- Phase II (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18] Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours, initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with headache being the most common adverse event.[18] While not statistically significant, a trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]
- Phase II (Traumatic Brain Injury): A study in patients with severe traumatic brain injury showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse effects on intracranial pressure or hemodynamic parameters.[3]
- Phase III: Despite the promising preclinical data and acceptable safety profile, subsequent clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute stroke.[2][8]

Conclusion

BAY x 3702 (Repinotan) is a well-characterized 5-HT_{1A} receptor full agonist with potent neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis, and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability

profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has contributed significantly to the understanding of the role of the 5-HT_{1A} receptor in neuroprotection and continues to be a valuable reference compound in pharmacological studies.

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